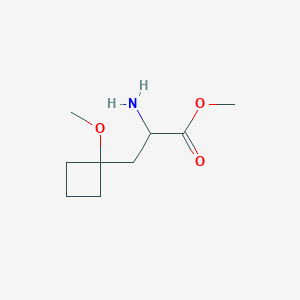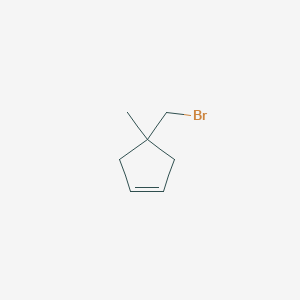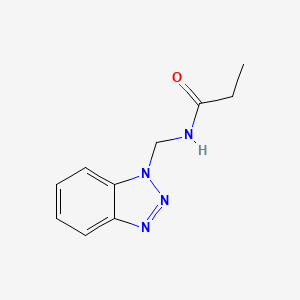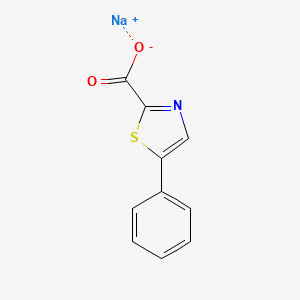
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters, such as “Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate”, are organic compounds where the hydrogen in the carboxyl group is replaced by a hydrocarbon . They are often found in fats and oils and have a wide range of uses in different industries .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid . The exact method would depend on the specific structures of the reactants and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule, while infrared (IR) spectroscopy can give information about the types of bonds present .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and a strong acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of methods. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-3-(1-methoxycyclobutyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)7(10)6-9(13-2)4-3-5-9/h7H,3-6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEJRYNBYZRNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1(CCC1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1-methoxycyclobutyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile](/img/structure/B2390013.png)
![2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine](/img/structure/B2390014.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)


![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)


